molecular formula C17H18ClN7O B1139109 BDP5290

BDP5290

Cat. No.: B1139109
M. Wt: 371.8 g/mol
InChI Key: BPVZKUXLOLRECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDP5290 is a potent inhibitor of both Rho-associated protein kinase (ROCK) and myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK). It has shown significant inhibitory effects on ROCK1, ROCK2, MRCKα, and MRCKβ with half-maximal inhibitory concentration (IC50) values of 5 nanomolar, 50 nanomolar, 10 nanomolar, and 100 nanomolar, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDP5290 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, nitration, and reduction.

    Final assembly: The final compound is assembled through coupling reactions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch reactions: Large-scale reactors are used to carry out the reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality control: Rigorous testing is conducted to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

BDP5290 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

BDP5290 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of ROCK and MRCK enzymes.

    Biology: Investigated for its effects on cell motility, cytoskeleton organization, and cell invasion.

    Medicine: Explored for potential therapeutic applications in cancer, fibrosis, and other diseases involving abnormal cell migration and invasion.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK and MRCK pathways.

Comparison with Similar Compounds

BDP5290 is unique in its dual inhibition of both ROCK and MRCK, making it distinct from other inhibitors that target only one of these enzymes. Similar compounds include:

    Y27632: A selective ROCK inhibitor with no significant effect on MRCK.

    Thiazovivin: Another ROCK inhibitor with different selectivity and potency profiles.

    Afuresertib: A kinase inhibitor with broader activity but less specificity for ROCK and MRCK.

This compound’s ability to inhibit both ROCK and MRCK makes it a valuable tool for studying the combined effects of these pathways in various biological processes .

Properties

IUPAC Name

4-chloro-1-piperidin-4-yl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,9-11,19H,4-5,7-8H2,(H,21,23)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVZKUXLOLRECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: BDP5290 functions as a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) . These kinases play a crucial role in regulating cytoskeleton organization and dynamics by phosphorylating proteins like the myosin light chain (MLC) .

A: Research suggests that this compound, by inhibiting MRCK, can indirectly activate protein phosphatase 1 regulatory subunit 12C (PPP1R12C). This activation increases the binding of PPP1R12C to both PP1c (catalytic subunit of protein phosphatase 1) and MLC2a (atrial myosin light chain 2). Consequently, MLC2a is dephosphorylated, leading to reduced atrial contractility, a hallmark of AF .

A: Yes, in vitro studies using atrial HL-1 cells treated with this compound showed increased binding of PPP1R12C to both PP1c and MLC2a. This ultimately resulted in the dephosphorylation of MLC2a .

A: this compound exhibits marked selectivity for MRCK over closely related kinases like Rho-associated coiled-coil kinases 1 and 2 (ROCK1 and ROCK2) . This selectivity makes it a valuable tool for dissecting the specific roles of MRCK in various cellular processes.

A: Given its role in inhibiting MRCK, this compound is being investigated for its potential in cancer therapy. Studies have shown that pharmacological MRCK inhibition, potentially through compounds like this compound, could have beneficial effects in cancers like glioma, skin cancer, and ovarian cancer .

A: While more research is needed, early studies indicate that this compound might synergize with anti-PD-1 immunotherapy in treating breast cancer. This synergy could enhance tumor cell killing by promoting T-cell proliferation .

A: The development of potent and selective MRCK inhibitors like this compound provides researchers with valuable tools to investigate the functions of MRCK in both normal and pathological conditions. This can potentially lead to a deeper understanding of diseases and the development of novel therapeutic strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.